molecular formula C23H15N3O4 B15186713 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)- CAS No. 115396-39-9

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)-

Cat. No.: B15186713
CAS No.: 115396-39-9
M. Wt: 397.4 g/mol
InChI Key: RQDYTAAKAIEMIP-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzopyrano and benzodiazepine rings through cyclization of appropriate precursors.

    Nitration: Introduction of the nitro group at the 9th position using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Benzylation: Addition of the phenylmethyl group through benzylation reactions using benzyl halides and suitable bases.

Industrial Production Methods

Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Various substitution reactions can occur, particularly at the nitro and benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as catalysts or ligands in various chemical reactions.

Biology and Medicine

    Pharmacological Studies: Investigation of its potential as a therapeutic agent for various conditions.

    Biological Activity: Studies on its effects on biological systems, including enzyme inhibition and receptor binding.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 9-nitro-6-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzodiazepine structure may play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Such as diazepam and lorazepam, known for their sedative and anxiolytic properties.

    Benzopyrans: Such as coumarins, known for their anticoagulant and antimicrobial activities.

Uniqueness

The unique combination of benzopyrano and benzodiazepine structures, along with the nitro and phenylmethyl groups, may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

115396-39-9

Molecular Formula

C23H15N3O4

Molecular Weight

397.4 g/mol

IUPAC Name

6-benzyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C23H15N3O4/c27-22-17-8-4-5-9-21(17)30-23-18(22)13-24-19-12-16(26(28)29)10-11-20(19)25(23)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

RQDYTAAKAIEMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC4=C2OC5=CC=CC=C5C4=O

Origin of Product

United States

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